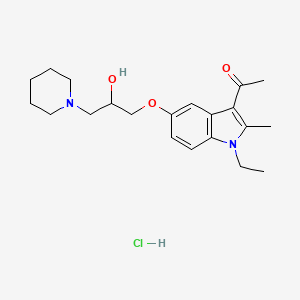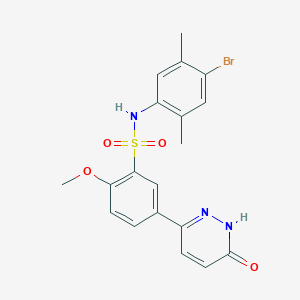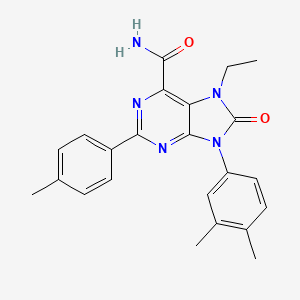![molecular formula C24H27N3O2S B1650541 N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide CAS No. 1185164-26-4](/img/structure/B1650541.png)
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of a catalyst such as solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the previous step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the prepared propargylic derivatives using a base like Cs2CO3 in DMSO to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thienopyridine derivatives: These compounds also contain a thieno ring and may have similar chemical properties.
Uniqueness
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and dimethylphenyl groups, which may confer distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
1185164-26-4 |
|---|---|
Molekularformel |
C24H27N3O2S |
Molekulargewicht |
421.6 |
IUPAC-Name |
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-10-16(2)12-19(11-15)27-21(28)20-13-17-8-9-30-22(17)26(20)14-24(27,3)23(29)25-18-6-4-5-7-18/h8-13,18H,4-7,14H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
BZENUTGDLTUAML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-butoxy)-3-[{[5-(2,4-difluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(isobutyl)amino]-2-propanol](/img/structure/B1650461.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![4-ethoxy-N-[2-(2-phenethyl-1H-1,3-benzimidazol-1-yl)ethyl]benzamide](/img/structure/B1650465.png)
![10-(acetylamino)-8-fluoro-2-(4-fluorobenzyl)-3-methyl-N-(3-methylbutyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B1650466.png)
![N-cycloheptyl-3-[3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1650467.png)
![3-benzyl-8-methyl-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650468.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1650470.png)
![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)

![3-[2-(3-methoxyphenyl)-4,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-N-[4-(methylthio)benzyl]propanamide](/img/structure/B1650474.png)

![5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1650477.png)
![5-[(2-chlorophenyl)acetyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1650478.png)

